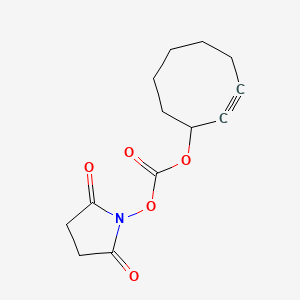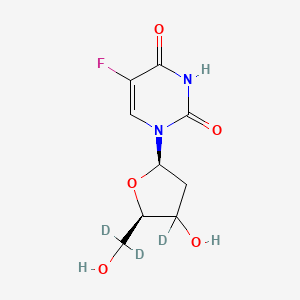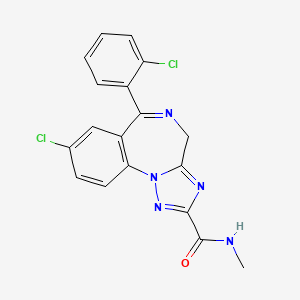
N-Desmethyl Rilmazolam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Rilmazolam is a metabolite of Rilmazafone, a pro-drug developed in Japan for the treatment of insomnia. Rilmazafone itself is not active but is converted in the body to active benzodiazepine metabolites, including this compound, which exert sedative and hypnotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Rilmazolam typically involves the metabolic conversion of Rilmazafone. Rilmazafone undergoes enzymatic hydrolysis in the body, leading to the formation of this compound. The exact synthetic route in an industrial setting may involve the use of specific enzymes or chemical catalysts to facilitate this conversion .
Industrial Production Methods
Industrial production of this compound is likely to involve the large-scale synthesis of Rilmazafone followed by controlled enzymatic or chemical conversion to this compound. This process ensures the efficient production of the active metabolite for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Rilmazolam can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
N-Desmethyl Rilmazolam has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of benzodiazepines.
Biology: Investigated for its effects on the central nervous system and its potential therapeutic uses.
Medicine: Studied for its sedative and hypnotic properties, particularly in the context of treating insomnia.
Mechanism of Action
N-Desmethyl Rilmazolam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in the modulation of neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Rilmazolam: Another active metabolite of Rilmazafone with similar sedative properties.
Alprazolam: A triazolo benzodiazepine with anxiolytic and sedative effects.
Diazepam: A widely used benzodiazepine with muscle relaxant and anxiolytic properties.
Uniqueness
N-Desmethyl Rilmazolam is unique due to its specific metabolic origin from Rilmazafone and its distinct pharmacokinetic profile. Unlike other benzodiazepines, it is specifically designed to be a metabolite, which may influence its duration of action and side effect profile .
Properties
Molecular Formula |
C18H13Cl2N5O |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide |
InChI |
InChI=1S/C18H13Cl2N5O/c1-21-18(26)17-23-15-9-22-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)25(15)24-17/h2-8H,9H2,1H3,(H,21,26) |
InChI Key |
PVNXUCAAXXYFKB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




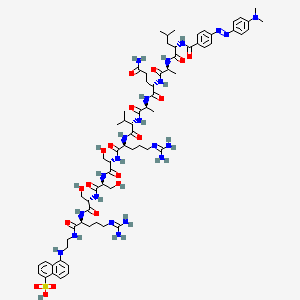

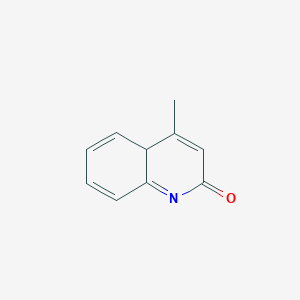
![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)
![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)
![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)


